molecular formula C14H20N4O2S B11988973 8-Butylsulfanyl-3-methyl-7-(2-methyl-allyl)-3,7-dihydro-purine-2,6-dione

8-Butylsulfanyl-3-methyl-7-(2-methyl-allyl)-3,7-dihydro-purine-2,6-dione

Cat. No.: B11988973
M. Wt: 308.40 g/mol
InChI Key: WVTYRFKYLHYCHO-UHFFFAOYSA-N
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Description

8-Butylsulfanyl-3-methyl-7-(2-methyl-allyl)-3,7-dihydro-purine-2,6-dione is a xanthine derivative with a purine-2,6-dione core modified at positions 3, 7, and 8. Key structural features include:

  • Position 3: Methyl group (-CH₃).
  • Position 8: Butylsulfanyl (-S-C₄H₉) group, contributing to lipophilicity.

The compound’s design aligns with pharmacologically active xanthine derivatives, which often target adenosine receptors or enzymes like dipeptidyl peptidase-4 (DPP-4) .

Properties

Molecular Formula

C14H20N4O2S

Molecular Weight

308.40 g/mol

IUPAC Name

8-butylsulfanyl-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione

InChI

InChI=1S/C14H20N4O2S/c1-5-6-7-21-14-15-11-10(18(14)8-9(2)3)12(19)16-13(20)17(11)4/h2,5-8H2,1,3-4H3,(H,16,19,20)

InChI Key

WVTYRFKYLHYCHO-UHFFFAOYSA-N

Canonical SMILES

CCCCSC1=NC2=C(N1CC(=C)C)C(=O)NC(=O)N2C

Origin of Product

United States

Biological Activity

8-Butylsulfanyl-3-methyl-7-(2-methyl-allyl)-3,7-dihydro-purine-2,6-dione is a purine derivative notable for its unique structural features, which include a butylsulfanyl group and a 2-methyl-allyl substituent. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory and anticancer properties. The molecular formula of this compound is C14H20N4O2S, with a molecular weight of 308.40 g/mol.

Chemical Structure

The compound's structure can be depicted as follows:

Molecular Structure C14H20N4O2S\text{Molecular Structure }C_{14}H_{20}N_{4}O_{2}S

The arrangement of functional groups plays a crucial role in its reactivity and biological properties. The presence of the butylsulfanyl group may facilitate nucleophilic substitution reactions, while the purine framework is known for various biological interactions.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound may be attributed to its ability to modulate inflammatory pathways. Compounds with similar structures have been reported to inhibit the production of pro-inflammatory cytokines and enzymes like COX-2, suggesting that this compound could possess similar effects.

The specific mechanisms through which this compound exerts its biological effects are still under investigation. However, potential mechanisms include:

  • Nucleic Acid Interactions : The purine structure may allow for interactions with DNA and RNA, influencing replication and transcription processes.
  • Enzyme Inhibition : The butylsulfanyl group may interact with various enzymes involved in metabolic pathways or signal transduction.
  • Cell Signaling Modulation : The compound could affect pathways related to cell growth and apoptosis.

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaKey FeaturesUnique Aspects
8-Propylsulfanyl-3-methyl-7-(2-methyl-allyl)-3,7-dihydro-purine-2,6-dioneC13H18N4O2SPropylsulfanyl groupShorter alkyl chain compared to butyl
3-Methyl-8-(3-methyl-butylsulfanyl)-7-pentyl-3,7-dihydro-purine-2,6-dioneC16H26N4O2SLonger pentyl chainIncreased hydrophobicity due to longer chain
8-Bromo-7-(but-2-yne)-3-methylpurineC10H9BrN4O2Bromo substituent instead of sulfanylHalogenated variant affecting reactivity

This table highlights the uniqueness of this compound in comparison to structurally similar compounds. Its specific combination of functional groups may confer distinct biological properties that warrant further exploration.

Case Studies and Research Findings

While detailed case studies specifically focusing on this compound are scarce, related research on purine derivatives provides valuable insights:

  • Study on Purine Derivatives : A study published in the Journal of Medicinal Chemistry explored various purine derivatives' anticancer activities and found that modifications at the 8-position significantly influenced their efficacy against cancer cell lines.
  • Inflammation Modulation : Research highlighted in Phytochemistry Reviews demonstrated that certain purines could inhibit inflammatory mediators in vitro and in vivo models.

These findings suggest that further investigation into the biological activity of this compound could reveal important therapeutic applications.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The table below compares the target compound with structurally related analogs, focusing on substituent effects and molecular properties:

Compound Name Position 7 Substituent Position 8 Substituent Molecular Formula Molecular Weight Key Properties/Activities References
8-Butylsulfanyl-3-methyl-7-(2-methyl-allyl)-3,7-dihydro-purine-2,6-dione (Target) 2-methyl-allyl (C₄H₇) Butylsulfanyl (-S-C₄H₉) C₁₄H₂₀N₄O₂S ~308.4 g/mol High lipophilicity; potential steric hindrance N/A
8-Butylsulfanyl-7-isopropyl-3-methyl-3,7-dihydro-purine-2,6-dione Isopropyl (C₃H₇) Butylsulfanyl (-S-C₄H₉) C₁₃H₂₀N₄O₂S 296.4 g/mol Moderate solubility; used in synthetic routes
7-Allyl-8-(benzylsulfanyl)-3-methyl-3,7-dihydro-purine-2,6-dione Allyl (C₃H₅) Benzylsulfanyl (-S-C₆H₅CH₂) C₁₆H₁₆N₄O₂S 328.4 g/mol Enhanced π-π interactions; possible kinase inhibition
8-(Ethylsulfanyl)-3-methyl-7-(prop-2-en-1-yl)-3,7-dihydro-purine-2,6-dione Allyl (C₃H₅) Ethylsulfanyl (-S-C₂H₅) C₁₁H₁₄N₄O₂S 266.3 g/mol Lower molecular weight; increased aqueous solubility
8-Biphenyl-1,3,7-trimethyl-3,7-dihydro-purine-2,6-dione Methyl (-CH₃) Biphenyl (-C₁₂H₁₀) C₂₀H₁₈N₄O₂ 346.4 g/mol High rigidity; used in crystallography studies
8-Bromo-7-(but-2-ynyl)-3-methylpurine-2,6-dione But-2-ynyl (C₄H₅) Bromo (-Br) C₁₀H₉BrN₄O₂ 313.1 g/mol Electrophilic intermediate for cross-coupling
Key Observations:
  • Lipophilicity : Longer alkyl/aryl chains at position 8 (e.g., benzylsulfanyl , decylsulfanyl ) increase logP values, impacting membrane permeability.
  • Synthetic Utility : Bromo-substituted analogs (e.g., 8-bromo-7-butynyl derivative ) serve as intermediates for Suzuki-Miyaura coupling, enabling diversification of the purine core .

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